Bicyclo[3.3.1]nonan-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[3.3.1]nonan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-9-5-4-7-2-1-3-8(9)6-7/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYKTCBMGNIYBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(=O)C(C1)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70948561 | |
| Record name | Bicyclo[3.3.1]nonan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70948561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2568-17-4 | |
| Record name | Bicyclo(3.3.1)nonan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002568174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[3.3.1]nonan-2-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125570 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[3.3.1]nonan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70948561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Bicyclo 3.3.1 Nonan 2 One and Its Precursors
Classical Retrosynthetic Approaches to the Bicyclo[3.3.1]nonane Skeleton
Classical approaches to the bicyclo[3.3.1]nonane skeleton have traditionally relied on robust and well-established chemical transformations. These methods often involve the formation of the bicyclic ring system from substituted cyclohexane (B81311) precursors through intramolecular bond formation.
Intramolecular Cyclization Strategies
Intramolecular cyclization is a cornerstone in the synthesis of the bicyclo[3.3.1]nonane skeleton. These strategies typically involve constructing a suitably functionalized monocyclic precursor that can undergo ring closure to form the second ring.
One of the most prominent methods is the Robinson annulation , which combines a Michael addition with a subsequent intramolecular aldol (B89426) condensation to form a six-membered ring. masterorganicchemistry.com The reaction of cyclohexanone (B45756) enamines with α,β-unsaturated carbonyl compounds, such as acrolein, is a widely used procedure to obtain bicyclo[3.3.1]nonan-9-ones. researchgate.net A variation involves the reaction of 1,3-dicarbonyl compounds with methyl vinyl ketone. For instance, the double Michael addition of butenone to 5,5-dimethylcyclohexane-1,3-dione (B117516) yields a tetraketone, which upon intramolecular annulation, forms a bicyclo[3.3.1]nonane framework. researchgate.net
Acid- or base-promoted aldol condensations are also pivotal. nih.gov For example, diketones can undergo a tandem Michael addition-intramolecular aldol-type condensation with reagents like methyl acrolein in the presence of an acid catalyst to yield the bicyclic core. nih.gov Similarly, base-promoted intramolecular aldolization of specifically designed polyketides is a key step in the synthesis of the bicyclic core of natural products like hyperforin. nih.gov
The Effenberger cyclization, involving the reaction of a silyl (B83357) enol ether of a cyclohexanone with malonyl dichloride, provides an efficient route to bicyclo[3.3.1]nonane-2,4-dione systems, which are precursors to the target ketone. rsc.orgnih.gov
Table 1: Examples of Intramolecular Cyclization Strategies
| Reaction Type | Starting Materials | Reagents/Conditions | Product Type | Ref |
|---|---|---|---|---|
| Robinson Annulation | Cyclohexanone enamine, Acrolein | H₂SO₄ (aq) | Bicyclo[3.3.1]nonan-9-one | researchgate.net |
| Tandem Michael-Aldol | Diketone, Methyl acrolein | TfOH or TMSOTf | Bicyclo[3.3.1]nonenone | nih.gov |
| Intramolecular SN2 | β-(Aryl)propionitrile ketal | Potassium tert-butoxide, THF, 80°C | Bicyclo[3.3.1]nonan-2-one | |
| Effenberger Cyclization | 1-Methoxy-1-cyclohexene, Malonyl dichloride | - | Bicyclo[3.3.1]nonane-2,4,9-trione system | rsc.orgnih.gov |
Bridgehead Functionalization Routes
Functionalization at the C1 and C5 bridgehead positions of the bicyclo[3.3.1]nonane skeleton is crucial for the synthesis of complex natural products and analogs. thieme-connect.com These positions are often non-reactive, and introducing substituents can be challenging. However, strategies have been developed to achieve this.
One approach involves designing the synthesis from a precursor that already contains the desired bridgehead functionality. For example, the synthesis of the bicyclic core of garsubellin A was achieved through a highly diastereoselective single-step cyclization that established the bridgehead quaternary carbons directly. acs.org
Another strategy involves the reactivity of bridgehead enolates. The removal of a bridgehead proton from this compound can lead to the formation of a bridgehead enolate, which can then be trapped by electrophiles, although this can be a difficult transformation due to the strain of the resulting double bond (Bredt's rule). oregonstate.edu More complex routes, such as those used in the synthesis of certain alkaloids, may involve the cleavage of a larger polycyclic system to generate a functionalized bicyclo[3.3.1]nonane derivative. rsc.org
Modern Synthetic Innovations in this compound Synthesis
Recent advances in synthetic chemistry have introduced more sophisticated and efficient methods for constructing the bicyclo[3.3.1]nonane skeleton, often with high levels of stereocontrol.
Transition-Metal Catalyzed Methodologies
Transition-metal catalysis offers powerful tools for C-C bond formation and cyclization reactions. rsc.org
Palladium-catalyzed reactions , such as intramolecular arylations, have been employed to construct pyridine-fused bicyclo[3.3.1]nonane skeletons, which are key structures in alkaloids like huperzine A. sioc-journal.cn
Ruthenium catalysis , particularly using the Hoveyda-Grubbs catalyst for ring-closing metathesis (RCM), has been successfully applied in the total synthesis of garsubellin A. rsc.org
Rhodium(II) acetate in combination with a Lewis acid can catalyze the (3+3)-annulation of carbonyl ylides with donor-acceptor cyclopropanes, providing a versatile and high-yielding route to the related 9-oxathis compound core with excellent diastereoselectivity.
Organocatalytic Approaches and Asymmetric Catalysis
Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of bicyclo[3.3.1]nonane derivatives, allowing for the construction of enantioenriched molecules. researchgate.netresearchgate.net These methods often utilize small chiral organic molecules, such as proline and its analogs, to catalyze reactions with high stereoselectivity. nih.gov
An organocatalyzed intramolecular aldol condensation using modified proline catalysts has been shown to produce bicyclo[3.3.1]nonane cores with high diastereomeric and enantiomeric excess. nih.gov Another example is the domino Michael-Henry reaction of cyclohexane-1,2-dione with nitroolefins, catalyzed by quinine-derived thioureas, to produce bicyclo[3.2.1]octan-8-ones, which are structurally related and showcase the power of the methodology. beilstein-journals.org Asymmetric synthesis of the bicyclo[3.3.1]nonane core has also been achieved through the use of chiral auxiliaries derived from (S)- and (R)-2-methoxymethylpyrrolidines (SMP and RMP) in cyclohexanone annulation reactions, affording enantiomeric excesses of 70-80%. researchgate.net
Table 2: Examples of Asymmetric Organocatalytic Approaches
| Catalyst Type | Reaction | Substrates | Stereoselectivity | Ref |
|---|---|---|---|---|
| Modified Proline Analogues | Intramolecular Aldol Condensation | Diketoaldehyde | High de and ee | nih.gov |
| Chiral Pyrrolidine Auxiliary | Cyclohexanone Annulation | Cyclohexanone enamine, Acrolein | 70-80% ee | researchgate.net |
| Secondary Amine | Cascade Michael-Henry-Acetalization | - | - | researchgate.net |
| Quinine-derived Thiourea | Domino Michael-Henry Reaction | Cyclohexane-1,2-dione, Nitroolefin | High yields, moderate de, excellent ee | beilstein-journals.org |
Chemoenzymatic Synthetic Pathways (e.g., Baker's Yeast Reductions)
Chemoenzymatic methods combine the selectivity of biological catalysts with the practicality of chemical synthesis. A prominent example is the use of baker's yeast (Saccharomyces cerevisiae) for the stereoselective reduction of ketones. nih.govsemanticscholar.org
The reduction of bicyclo[3.3.1]nonane-2,6-dione with baker's yeast provides a highly efficient method for kinetic resolution. researchgate.netresearchgate.net This process can yield enantiomerically pure (+)-bicyclo[3.3.1]nonane-2,6-dione on a large scale. researchgate.net Similarly, the reduction of bicyclo[3.3.1]nonane-2,8-dione with baker's yeast affords (1R,5S,8S)-8-hydroxythis compound with approximately 97% enantiomeric excess and in high yields (72-86%). nih.gov These hydroxy-ketones are valuable chiral synthons for the preparation of other optically active compounds. This bioreduction highlights the utility of microorganisms in accessing chiral building blocks that are otherwise difficult to prepare. nih.gov
Stereoselective Synthesis of this compound Enantiomers and Derivatives
The asymmetric synthesis of this compound and its derivatives has been achieved through various elegant strategies, primarily relying on the use of chiral auxiliaries and asymmetric catalysis. These methods allow for the preparation of specific enantiomers, which is of paramount importance for applications in medicinal chemistry and materials science.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) have been established, the auxiliary is removed. While specific examples detailing the use of chiral auxiliaries for the direct synthesis of unsubstituted this compound are not extensively documented in readily available literature, the principles of this methodology are well-established in asymmetric synthesis and can be applied to this target.
The general approach involves attaching a chiral auxiliary to a precursor of the bicyclo[3.3.1]nonane system. For instance, a chiral amine could be used to form a chiral enamine from a cyclohexanone derivative. Subsequent intramolecular cyclization to form the second ring would be guided by the stereochemistry of the auxiliary, leading to an enantiomerically enriched bicyclic product. After the formation of the bicyclo[3.3.1]nonane skeleton, the auxiliary is cleaved to yield the target ketone. The choice of chiral auxiliary is critical and often requires empirical screening to achieve high levels of stereoselectivity.
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of this compound derivatives. This approach avoids the need for stoichiometric amounts of chiral reagents and the subsequent protection and deprotection steps associated with chiral auxiliaries. Organocatalysis, in particular, has seen significant advancements in the construction of chiral bicyclic systems.
Researchers have successfully employed chiral secondary amines, such as proline and its derivatives, to catalyze intramolecular aldol and Michael reactions, leading to the formation of enantioenriched bicyclo[3.3.1]nonanones. For example, the intramolecular asymmetric aldolisation of a σ-symmetric keto-aldehyde using a chiral amino acid catalyst can produce endo-8-hydroxythis compound with high enantioselectivity. rsc.org Similarly, chiral phosphoric acids have been utilized as catalysts in desymmetrizing Michael cyclizations to afford bicyclo[3.3.1]nonanes with excellent enantiomeric excesses. rsc.orgnih.gov These reactions often proceed through the formation of chiral enamines or iminium ions as key intermediates, which effectively control the facial selectivity of the cyclization step.
An enantioselective formal [3+3] annulation reaction of cyclic ketones with enones, catalyzed by a pyrrolidine-thiourea organocatalyst, has been developed to afford bicyclo[3.3.1] adducts in good yields and with high enantioselectivities. acs.org Furthermore, secondary amine-catalyzed cascade Michael-Henry reactions have been employed for the asymmetric synthesis of bicyclo[3.3.1]nonanone products. researchgate.net The following table summarizes representative examples of asymmetric catalysis in the formation of bridged ketones related to the this compound scaffold.
Table 1: Asymmetric Catalysis in the Synthesis of Bicyclo[3.3.1]nonanone Derivatives
| Catalyst Type | Reaction Type | Substrate(s) | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| Chiral Amino Acid | Intramolecular Asymmetric Aldolisation | σ-Symmetric keto-aldehyde | endo-8-Hydroxythis compound | - | >99 | rsc.org |
| Chiral Phosphoric Acid | Desymmetrizing Michael Cyclization | 2,2-Disubstituted cyclic 1,3-diketone with a tethered alkene | Bicyclo[3.3.1]nonane derivative | High | High | rsc.orgnih.gov |
| Pyrrolidine-thiourea | Formal [3+3] Annulation | Cyclic ketone and enone | Bicyclo[3.3.1]nonane adduct | Moderate to Good | Good to High | acs.org |
Synthesis of Highly Substituted Bicyclo[3.3.1]nonanones
The synthesis of highly substituted bicyclo[3.3.1]nonanones is crucial for exploring structure-activity relationships in medicinal chemistry and for the total synthesis of complex natural products containing this framework. nih.gov Various methodologies have been developed to introduce a wide range of substituents at different positions of the bicyclic system.
One notable approach involves the acid-promoted cyclization of 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one. ucla.edunih.gov This reaction proceeds through the formation of an adamantyl cation, which can then be trapped by a variety of nucleophiles, including aromatic and heteroaromatic rings, alcohols, and nitriles. This method provides access to adamantan-2-ones that are substituted at the 7-position.
Another strategy for synthesizing substituted bicyclo[3.3.1]nonenones involves the annulation of β-keto thiolesters or β-keto sulfones through a base-catalyzed Michael addition followed by an acid-catalyzed aldol condensation. nih.gov This sequence allows for the construction of the bicyclic core with substituents incorporated from the starting materials. Furthermore, the reaction of cyclohexanones with α,β-unsaturated aldehydes or ketones can yield bicyclo[3.3.1]nonanes with a ketone functionality at the bridgehead position. nih.gov
The synthesis of chiral sp³-rich bicyclo[3.3.1]nonane scaffolds has been achieved from 4,4-dimethoxycyclohexa-2,5-dienone through a copper-catalyzed enantioselective reduction, followed by intramolecular addition reactions such as SmI₂-mediated reductive cyclization, base-promoted aldol reaction, and one-pot Mannich reaction. nih.gov These methods enable the introduction of multiple side chains and the construction of diverse compound libraries.
The following table provides a summary of synthetic methods leading to highly substituted bicyclo[3.3.1]nonanones.
Table 2: Synthetic Routes to Highly Substituted Bicyclo[3.3.1]nonanones
| Synthetic Method | Starting Material(s) | Key Features | Type of Substitution | Reference |
|---|---|---|---|---|
| Acid-Promoted Cyclization | 1,5-Dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one | Formation of adamantyl cation and trapping with nucleophiles | Aryl, heteroaryl, alkoxy, amido at C7 of the resulting adamantanone | ucla.edunih.gov |
| Michael Addition/Aldol Condensation | β-Keto thiolester/sulfone and α,β-unsaturated ketone | Stepwise construction of the bicyclic core | Substituents from starting materials incorporated into the final product | nih.gov |
| Annulation of Cyclohexanones | Cyclohexanone and α,β-unsaturated aldehyde/ketone | Formation of a bridgehead ketone | Substituents from the enone component | nih.gov |
Reactivity and Mechanistic Investigations of Bicyclo 3.3.1 Nonan 2 One
Carbonyl Reactivity and Alpha-Functionalization
The reactivity of the carbonyl group and the functionalization at the alpha-positions (C1 and C3) are central to the chemistry of bicyclo[3.3.1]nonan-2-one. The bicyclic structure imposes significant geometric constraints that dictate the feasibility and outcome of various transformations.
Enolization and Enolate Chemistry
The formation of enols and enolates is a critical aspect of the reactivity of this compound, providing a pathway to a variety of alpha-substituted derivatives.
The enolization of this compound can, in principle, occur towards either the bridgehead C1 position or the C3 position. However, the formation of a double bond at a bridgehead position in a small bicyclic system like this is generally disfavored due to the strain it would introduce, a concept famously articulated by Bredt's Rule. oregonstate.edu Despite this, studies involving deuterium (B1214612) exchange have provided quantitative insights into the relative stabilities of bridgehead enol forms. oregonstate.edu Research indicates that the enol formed between C1 and C2 is more stable than the enol involving C9. oregonstate.edu
Under basic conditions, this compound can be deprotonated to form an enolate. The regioselectivity of this process is influenced by both kinetic and thermodynamic factors. The formation of the enolate by removal of a proton from C3 is generally favored. Once formed, these enolates are potent nucleophiles and can participate in a range of reactions.
Interestingly, studies on substituted this compound systems have revealed the possibility of β-enolate formation and subsequent rearrangements. For instance, while 3,3-dimethylthis compound is stable under strongly basic conditions, its isomer, 3,3-dimethylbicyclo[3.2.2]nonan-2-one, undergoes a slow transformation to the [3.3.1] system. doi.orgcdnsciencepub.com Furthermore, experiments with 3,3-dimethylbicyclo[3.3.1]non-6-en-2-one showed it converts into five different compounds, with the major product arising from a β-enolate rearrangement. doi.orgcdnsciencepub.com This highlights the complex reactivity patterns that can emerge from enolate chemistry in these bicyclic systems. doi.orgcdnsciencepub.com
| Reactant | Conditions | Major Product(s) | Reference |
| 3,3-dimethylbicyclo[3.2.2]nonan-2-one | t-BuO⁻/t-BuOH, 185 °C | 3,3-dimethylthis compound | doi.orgcdnsciencepub.com |
| 3,3-dimethylbicyclo[3.3.1]non-6-en-2-one | t-BuO⁻/t-BuOH | 8,8-dimethylbicyclo[4.3.0]non-1(6)-en-7-one and four other compounds | doi.orgcdnsciencepub.com |
Electrophilic and Nucleophilic Additions to the Ketone
The carbonyl group in this compound is susceptible to attack by both electrophiles and nucleophiles, though its reactivity is modulated by the steric environment of the bicyclic frame.
Electrophilic Additions: Protonation of the carbonyl oxygen under acidic conditions activates the ketone towards nucleophilic attack. This is a key step in acid-catalyzed reactions such as acetal (B89532) formation and reductions.
Nucleophilic Additions: A wide array of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds) and hydrides, can add to the carbonyl carbon. These reactions typically proceed with a degree of stereoselectivity due to the steric hindrance imposed by the bicyclic structure. The approach of the nucleophile is generally favored from the less hindered exo face. For instance, the reduction of this compound with hydride reagents predominantly yields the endo-alcohol.
Synthetic strategies often leverage these addition reactions. For example, the annulation of β-keto thiolesters or β-keto sulfones can be used to construct the bicyclo[3.3.1]nonenone framework through a sequence of base-catalyzed Michael addition followed by an acid-catalyzed aldol (B89426) condensation. rsc.org
Alpha-Halogenation and Alpha-Alkylation Pathways
The introduction of substituents at the alpha-positions is a powerful tool for elaborating the this compound scaffold.
Alpha-Halogenation: The alpha-halogenation of this compound can be achieved under both acidic and basic conditions. youtube.com In an acidic medium, the reaction proceeds through the enol intermediate, while under basic conditions, the enolate is the reactive species. youtube.com The stereoselectivity of halogenation with molecular bromine and chlorine has been studied, leading to various α-bromo- and chloro-bicyclo[3.3.1]nonanones. researchgate.net These halogenated ketones are valuable intermediates for further transformations.
Alpha-Alkylation: The alkylation of this compound is typically carried out by first forming the enolate with a strong base, followed by reaction with an alkyl halide. The regioselectivity of enolate formation is a key consideration in these reactions. The resulting alkylated products can serve as precursors for more complex molecular architectures.
Skeletal Rearrangements and Ring Transformations
The rigid yet strained nature of the bicyclo[3.3.1]nonane framework makes it susceptible to a variety of skeletal rearrangements and ring transformations, particularly under acidic or photochemical conditions.
Acid-Catalyzed Rearrangements
Under acidic conditions, this compound and its derivatives can undergo profound structural reorganizations. These rearrangements are typically driven by the formation of carbocationic intermediates and the subsequent migration of alkyl groups to achieve a more stable carbocation.
A notable example is the acid-promoted formation of the adamantanone core from substituted bicyclo[3.3.1]nonanes. ucla.eduacs.org For instance, 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one can be treated with trifluoromethanesulfonic acid or other electrophiles to initiate a cyclization cascade. ucla.edu The process involves the addition of an electrophile to one of the exocyclic double bonds, generating a tertiary carbocation. This is followed by an intramolecular cyclization of the second double bond onto the carbocation, leading to the formation of an adamantyl cation, which can then be trapped by various nucleophiles. ucla.edu
| Starting Material | Acid/Electrophile | Nucleophile | Product | Reference |
| 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one | Trifluoromethanesulfonic acid | Benzene | 1,3,5-trimethyl-7-phenyladamantan-2-one | ucla.edu |
| 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one | Trifluoromethanesulfonic acid | Acetonitrile/Water | 7-Acetamido-1,3,5-trimethyladamantan-2-one | ucla.edu |
Another type of rearrangement observed is the ring enlargement of this compound using diazomethane. This reaction, promoted by ethyl N-nitrosomethylcarbamate, yields a mixture of bicyclo[4.3.1]decan-2-one and bicyclo[4.3.1]decan-3-one, along with a minor amount of bicyclo[3.3.1]nonan-2-spirooxiran. rsc.org
Photochemical Transformations
The photochemical behavior of this compound and its derivatives offers alternative pathways for skeletal rearrangements and functionalization. Irradiation with UV light can excite the carbonyl group to its n-π* triplet state, which can then undergo a variety of characteristic reactions.
One common photochemical process is the Norrish Type I cleavage, which involves the homolytic cleavage of the bond between the carbonyl carbon and an alpha-carbon. For this compound, this can lead to the formation of a diradical intermediate, which can then undergo subsequent reactions such as intramolecular hydrogen abstraction or recombination to form new ring systems.
Another potential photochemical pathway is the Paterno-Büchi reaction, which is the [2+2] cycloaddition of an excited carbonyl group to an alkene. While this is an intermolecular reaction, intramolecular versions can occur in appropriately substituted this compound derivatives containing a tethered alkene, leading to the formation of complex polycyclic structures.
The specific outcomes of photochemical reactions are highly dependent on the substitution pattern of the this compound skeleton and the reaction conditions employed.
Baeyer-Villiger Oxidation and Related Processes
The Baeyer-Villiger oxidation is a notable reaction of this compound, converting the cyclic ketone into a lactone (an ester within a ring) through the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.org This oxidation is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or peroxides. wikipedia.orgorganic-chemistry.org The reaction proceeds through the Criegee intermediate, and the regioselectivity is determined by the migratory aptitude of the adjacent carbon atoms. wikipedia.org In the case of this compound, the oxygen atom is inserted between the carbonyl carbon (C2) and the bridgehead carbon (C1), leading to the formation of the corresponding lactone. This product can then undergo further reactions, such as methanolysis, to yield cis-1,3-disubstituted cyclohexane (B81311) derivatives. nii.ac.jpresearchgate.net
The regioselectivity of the Baeyer-Villiger oxidation in bicyclo[3.3.1]nonane systems, particularly in diketones, is influenced by several factors. These include the stability of the tetrahedral intermediate formed during the reaction and the migratory aptitude of the ring bonds. researchgate.netrsc.org Studies on bicyclo[3.3.1]nonane-2,9-dione have shown that the distortion of the C9 carbonyl group from the ideal sp2 hybridization is greater than that of the C2 carbonyl group. researchgate.netrsc.org This difference in strain can lead to highly regioselective oxygen insertion. researchgate.netrsc.org For instance, the oxidation of ethyl 4,9-dioxobicyclo[3.3.1]nonane-2-carboxylate with m-CPBA results in a mixture of keto lactones with high regioselectivity. researchgate.net
Interestingly, the reactivity of ketones in the bicyclo[3.n.1]alkane series towards Baeyer-Villiger oxidation can be anomalous. Bicyclo[3.3.1]nonan-3-one, for example, shows a surprising lack of reactivity, which has been attributed to "backside steric hindrance" from the axial proton at the C7 position. nii.ac.jpresearchgate.net This differential reactivity allows for the regiospecific lactonization of bicyclic diketones, which are valuable precursors for medium-sized lactones. nii.ac.jpresearchgate.net
Enzymatic Baeyer-Villiger oxidations, using Baeyer-Villiger monooxygenases (BVMOs), offer a biocatalytic alternative to chemical methods. wikipedia.org These enzymes utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor and molecular oxygen to perform the oxidation, often with high enantioselectivity. wikipedia.org
Table 1: Regioselectivity in Baeyer-Villiger Oxidation of Bicyclo[3.3.1]nonane Derivatives
| Substrate | Oxidizing Agent | Major Product(s) | Observations |
|---|---|---|---|
| This compound | Peroxyacid | Corresponding lactone | Oxygen insertion between C1 and C2. nii.ac.jpresearchgate.net |
| Ethyl 4,9-dioxobicyclo[3.3.1]nonane-2-carboxylate | m-CPBA | Mixture of keto lactones (92:8 ratio) | Highly regioselective. researchgate.net |
| Bicyclo[3.3.1]nonan-3-one | Peroxyacid | No reaction | Anomalous inactivity due to steric hindrance. nii.ac.jpresearchgate.net |
| Bicyclic aldol 40 | CHCl2 | Isomeric lactones 41 and 42 (4.4:1 ratio) | Combined yield of 67%. wiley-vch.de |
Selective Reduction and Oxidation Reactions of the Ketone Moiety
The ketone group in this compound can undergo selective reduction to form the corresponding alcohol, bicyclo[3.3.1]nonan-2-ol. The stereochemistry of this reduction is of significant interest. For instance, the photoreduction of bicyclo[3.3.1]nonan-3-one and its analogs in a hydrogen-donor solvent leads to the predominant formation of the exo-alcohol. jst.go.jp
In the case of bicyclo[3.3.1]nonane-2,8-dione, reduction with baker's yeast (Saccharomyces cerevisiae) provides a highly enantioselective route to (1R,5S,8S)-8-hydroxythis compound with approximately 97% enantiomeric excess and in good yields (72-86%). nih.gov This demonstrates the utility of biocatalysts in achieving high stereocontrol in the reduction of bicyclic ketones.
The stereochemistry of the reduction of bicyclo[3.3.1]nonane-2,9-dione with complex hydrides has also been studied, providing insights into the conformational effects on reactivity. rsc.org
Oxidation reactions at other positions of the bicyclo[3.3.1]nonane skeleton can be achieved while leaving the ketone at C2 intact, or the ketone itself can be part of a more complex oxidation sequence. For example, the synthesis of bicyclo[3.3.1]nonane-2,4-dione has been accomplished starting from this compound. oup.com A key step in this synthesis involves the oxidation of a 4-phenylthio acetal derivative with N-chlorosuccinimide (NCS). oup.com
Table 2: Selective Reduction of Bicyclo[3.3.1]nonane Ketones
| Substrate | Reducing Agent/Method | Major Product | Key Features |
|---|---|---|---|
| Bicyclo[3.3.1]nonan-3-one | Photo-irradiation in hydrogen-donor solvent | exo-Bicyclo[3.3.1]nonan-3-ol | Predominant formation of the exo isomer. jst.go.jp |
| Bicyclo[3.3.1]nonane-2,8-dione | Baker's yeast | (1R,5S,8S)-8-Hydroxythis compound | High enantioselectivity (~97% ee) and good yield (72-86%). nih.gov |
| Bicyclo[3.3.1]nonane-2,9-dione | Complex hydrides | Corresponding diols | Stereochemistry of reduction is influenced by conformation. rsc.org |
Radical and Pericyclic Reactions Involving the Bridged System
The rigid bicyclo[3.3.1]nonane framework is a valuable scaffold for investigating and utilizing radical and pericyclic reactions. The defined spatial arrangement of the atoms in the bridged system can lead to high stereoselectivity and unique reactivity.
Radical-mediated reactions have been employed to construct the bicyclo[3.3.1]nonane core. For example, the synthesis of enantiopure 2-azabicyclo[3.3.1]nonanes has been achieved through a radical ring closure reaction. nih.gov Another instance involves a manganese(III)-mediated intramolecular radical cyclization of a cyclopropanol (B106826) with a vinyl azide (B81097) to form a 2-azabicyclo[3.3.1]non-2-en-1-ol derivative. rsc.org The reaction is believed to proceed through a radical intermediate formed by the opening of the cyclopropane (B1198618) ring. rsc.org Transannular radical cyclization of cyclooctenylmethyl bromide initiated by Bu3SnH also yields the bicyclo[3.3.1]nonane skeleton. researchgate.net
Pericyclic reactions, such as cycloadditions, are also prominent in the chemistry of bicyclo[3.3.1]nonane derivatives. The synthesis of a tricycle containing the bicyclo[3.3.1]nonane ring system has been accomplished via a nitrile oxide-allene cycloaddition reaction. researchgate.net Furthermore, the bicyclo[3.3.1]nonane framework itself can be constructed through intramolecular Diels-Alder reactions.
The behavior of this compound under photo-irradiation can lead to α-cleavage products, such as enals or esters, or decarbonylation products, which are typical outcomes for bridged bicyclic ketones. jst.go.jp Additionally, β-enolization has been studied in the this compound system under strong basic conditions, leading to rearrangements. cdnsciencepub.com
Table 3: Examples of Radical and Pericyclic Reactions
| Reaction Type | Reactants | Product | Key Features |
|---|---|---|---|
| Radical Ring Closure | Appropriate precursors | Enantiopure 2-azabicyclo[3.3.1]nonanes | Synthesis of nitrogen-containing bicyclic systems. nih.gov |
| Mn(III)-mediated Radical Cyclization | Cyclopropanol and vinyl azide | 2-Azabicyclo[3.3.1]non-2-en-1-ol derivative | Involves a radical intermediate from cyclopropane ring opening. rsc.org |
| Transannular Radical Cyclization | Cyclooctenylmethyl bromide, Bu3SnH | Bicyclo[3.3.1]nonane | Formation of the bicyclic core from a monocyclic precursor. researchgate.net |
| Nitrile Oxide-Allene Cycloaddition | Nitrile oxide and allene | Bicyclo[3.3.1]nonane-containing tricycle | Construction of more complex polycyclic systems. researchgate.net |
| Photo-irradiation (α-cleavage) | This compound | Enal, ester, or decarbonylation products | Typical photoreactivity of bridged bicyclic ketones. jst.go.jp |
Structural and Conformational Analysis of Bicyclo 3.3.1 Nonan 2 One and Its Analogues
Experimental Approaches to Conformational Studies
Experimental techniques are crucial in determining the solid-state and solution conformations of bicyclo[3.3.1]nonan-2-one and its derivatives. These methods provide direct evidence of the preferred molecular geometries.
X-ray crystallography is a powerful tool for the unambiguous determination of molecular structures in the solid state. For bicyclo[3.3.1]nonane derivatives, this technique has been instrumental in establishing the dominant conformations.
In another example, the molecular structure of 5-phenyl-1-azathis compound, an aza-analogue, was characterized by X-ray analysis to be in a boat-chair conformation. rsc.org This study also revealed a significant distortion of the bridgehead amide from planarity. rsc.org Similarly, the crystal structure of 2-chlorobicyclo[3.3.1]nonan-9-one shows that the molecule adopts a twin-chair conformation with the chlorine atom in an axial position, and both rings are distinctly flattened. researchgate.net
The analysis of substituted bicyclo[3.3.1]nonanones has further elucidated the influence of various functional groups on the ring conformations. iucr.orgiucr.org For example, introducing a double bond within the six-membered ring, as seen in certain bicyclo[3.3.1]non-3-en-2-one derivatives, leads to a planarization of that part of the ring. iucr.org The substitution pattern and the nature of the substituents play a critical role in determining the final solid-state geometry. iucr.orgiucr.org
| Compound | Dominant Conformation (Solid State) | Reference |
|---|---|---|
| exo-7-methylbicyclo[3.3.1]nonan-3-one | Chair-Chair | cdnsciencepub.com |
| endo-7-methylbicyclo[3.3.1]nonan-3-one | Chair-Boat | cdnsciencepub.com |
| 5-phenyl-1-azathis compound | Boat-Chair | rsc.org |
| 2-chlorobicyclo[3.3.1]nonan-9-one | Twin-Chair (flattened) | researchgate.net |
Vibrational spectroscopy, including infrared (IR) and Raman techniques, serves as a valuable method for inferring conformational information, particularly in different phases such as solid, liquid, and gas. By comparing experimental spectra with theoretical calculations for different conformers, it is possible to identify the most stable conformations.
A study on bicyclo[3.3.1]nonane-2,6-dione and bicyclo[3.3.1]nonane-2,9-dione utilized IR and Raman spectroscopy in conjunction with ab initio calculations to investigate their conformational stability. researchgate.net The vibrational spectra were recorded for the first time in solid, liquid, and gas phases, and the assignment of spectral bands was aided by theoretical predictions. researchgate.net This combined approach allowed for a detailed understanding of the conformational preferences of these diones.
For bicyclo[3.3.0]oct-1,5-ene, a related bicyclic system, IR and Raman spectra were analyzed alongside ab initio calculations. univ-smb.fr The results indicated that the cis C2v conformation is the lowest energy form, although the trans C2h structure is predicted to be only slightly higher in energy. univ-smb.fr This demonstrates the sensitivity of vibrational spectroscopy in distinguishing between closely related conformers.
Theoretical and Computational Conformational Analysis
Theoretical and computational methods provide a powerful complement to experimental studies, offering detailed insights into the energetics and dynamics of conformational changes in this compound and its analogues.
Quantum chemical calculations, such as ab initio and density functional theory (DFT) methods, are widely used to determine the relative energies and geometries of different conformers. These calculations have been applied to various bicyclo[3.3.1]nonane derivatives to predict their most stable conformations.
For bicyclo[3.3.1]nonane-2,6-dione, ab initio calculations at the HF/6-31G** level revealed the existence of four conformers due to the inversion of the six-membered rings. researchgate.net The double-chair (CC) conformer was found to be the most stable, with the chair-boat (CB) conformer being 3.4 kJ/mol higher in energy. researchgate.net In contrast, for bicyclo[3.3.1]nonane-2,9-dione, the chair-boat (CBo) conformer was predicted to be the most stable, with the chair-chair (CC) conformer being 2.5 kJ/mol higher in energy. researchgate.net
Molecular mechanics calculations for 5-methyl-1-azathis compound indicated that the boat-chair conformation is more stable than the twin-boat conformation by 4.0 kJ/mol. rsc.org However, the presence of an endo methyl group at the 7-position was found to favor the twin-boat conformation by 5.2 kJ/mol. rsc.org These theoretical findings underscore the subtle interplay of steric and electronic effects in determining conformational preferences.
| Compound | Most Stable Conformer (Calculated) | Energy Difference to Next Stable Conformer (kJ/mol) | Computational Method | Reference |
|---|---|---|---|---|
| Bicyclo[3.3.1]nonane-2,6-dione | Double-Chair (CC) | 3.4 (to Chair-Boat) | HF/6-31G | researchgate.net |
| Bicyclo[3.3.1]nonane-2,9-dione | Chair-Boat (CBo) | 2.5 (to Chair-Chair) | HF/6-31G | researchgate.net |
| 5-methyl-1-azathis compound | Boat-Chair | 4.0 (to Twin-Boat) | Molecular Mechanics | rsc.org |
| 7-endo-methyl-5-methyl-1-azathis compound | Twin-Boat | 5.2 (favored over Boat-Chair) | Molecular Mechanics | rsc.org |
Molecular dynamics (MD) simulations offer a way to explore the conformational flexibility and dynamics of molecules over time. By simulating the motion of atoms, MD can reveal the transitions between different conformational states and the time scales on which they occur.
While specific MD studies focusing solely on this compound are not prevalent in the provided search results, the methodology has been applied to complex bicyclic and cyclic systems to understand their conformational behavior. For example, MD simulations have been used to study the conformational changes of cyclosporin (B1163) A, a cyclic peptide, as it moves through different solvent environments and lipid bilayers. uq.edu.au These simulations demonstrated the importance of conformational flexibility for its membrane permeability. uq.edu.au This approach could be similarly applied to this compound to investigate its dynamic behavior in various solvents and its potential interactions with biological macromolecules.
Understanding the complete energy landscape of a molecule provides a comprehensive picture of its conformational possibilities, including stable states, transition states, and the energy barriers between them.
For bicyclo[3.3.1]nonane-2,6-dione, two-dimensional energy maps have been generated as a function of key dihedral angles to visualize the conformational minima. researchgate.net These maps, along with one-dimensional energy profiles along the minimum energy path, illustrate the energetic relationship between the absolute minimum conformation and other nearby stable states. researchgate.net This type of analysis is crucial for understanding the pathways of conformational interconversion.
The concept of mapping the energy landscape has also been applied in the context of protein-ligand binding, where NMR relaxation dispersion experiments can provide information on the rates of conformational exchange and the populations of exchanging states. nih.gov While not directly on this compound itself, this approach highlights advanced experimental and computational strategies that can be used to map the energy landscapes of flexible molecules.
Influence of Substituents on Conformational Preferences
The conformational landscape of this compound and its analogues is a subject of extensive research, as the spatial arrangement of atoms dictates the molecule's reactivity and properties. The substitution pattern plays a pivotal role in determining the predominant conformation.
In the case of the 9-keto analogue of bicyclo[3.3.1]nonane, the equilibrium between the boat-chair (BC) and twin-chair (CC) forms is less skewed towards the CC conformer compared to the parent hydrocarbon. nih.govrsc.org Theoretical calculations and lanthanide-induced NMR shift (LIS) studies have indicated that at -165 °C, the BC conformer constitutes approximately 0.9–2.4% of the population. nih.govrsc.org This shift is attributed to the altered geometry and electronic environment introduced by the C9 carbonyl group.
The influence of substituents becomes more pronounced in heavily substituted or heteroatomic systems. For instance, the introduction of bulky aryl groups can force a dramatic conformational change. 2,4,6,8-Tetraaryl-3,7-diazabicyclo[3.3.1]nonanes consistently adopt a boat-chair (BC) conformation. nih.gov This preference allows the molecule to circumvent the severe 1,3-diaxial steric repulsion that would occur between the aryl groups in a twin-chair (CC) arrangement, as well as the lone pair-lone pair repulsion between the nitrogen atoms. nih.gov However, this preference can be reversed; N-nitrosation of these compounds introduces more sp² character to the nitrogen atoms, which diminishes the lone pair-lone pair repulsion in the CC conformation. nih.gov Concurrently, a more dominant allylic strain between the nitroso groups and the adjacent α-aryl groups in the BC conformation makes the CC conformer the more stable one in this specific case. nih.gov
Heteroatoms within the bicyclic framework also exert a strong conformational influence. The substitution of methylene (B1212753) groups with heteroatoms like oxygen, sulfur, or nitrogen introduces changes in bond lengths, bond angles, and non-bonding interactions. In 7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones, ¹H NMR spectroscopy has shown that these molecules exist in a double chair conformation. researchgate.net However, upon reduction of the ketone to a secondary alcohol, the resulting epimeric alcohols can exhibit different preferences. The isomers with an equatorially oriented hydroxyl group retain the double chair conformation, whereas the epimers with an axial hydroxyl group favor a boat-chair conformation. researchgate.net This shift is driven by the formation of an intramolecular hydrogen bond between the hydroxyl proton and the lone pair of the nitrogen atom, which is only possible when the piperidine (B6355638) ring adopts a boat form. researchgate.net
Similarly, in 2,4-dioxabicyclo[3.3.1]nonane, the boat-chair conformation is the most stable, with the twin-chair form being higher in energy by 8.3 kJ mol⁻¹. researchgate.net This preference is a result of the altered geometric constraints imposed by the two oxygen atoms. The presence of heavy atoms can lead to what is known as the "Hockey Sticks" effect, where lone pair-lone pair repulsion between heteroatoms at the 3 and 7 positions (e.g., Se and S) in the CC conformer makes the BC conformer the preferred state, as seen in 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane. nih.govrsc.org
The conformational preferences for a selection of substituted bicyclo[3.3.1]nonane analogues are summarized in the table below, highlighting the significant role that substituents play in defining the three-dimensional structure of these molecules.
| Compound/Derivative Class | Substituent(s) | Position(s) | Predominant Conformation | Method of Determination | Reference |
|---|---|---|---|---|---|
| Bicyclo[3.3.1]nonan-9-one Analogue | Keto group | 9 | Twin-Chair (CC) with minor Boat-Chair (BC) population (0.9–2.4%) | Theoretical Calculations, LIS NMR | nih.govrsc.org |
| 3,7-Diazabicyclo[3.3.1]nonane | Aryl groups | 2,4,6,8 | Boat-Chair (BC) | NMR Studies | nih.gov |
| N-Nitroso-3,7-diazabicyclo[3.3.1]nonane | Aryl groups, Nitroso groups | 2,4,6,8 (Aryl), 3,7 (Nitroso) | Twin-Chair (CC) | NMR Studies | nih.gov |
| 7-Alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | Alkoxyalkyl, Thia, Aza | 7 (Alkoxyalkyl), 3 (Thia), 7 (Aza) | Twin-Chair (CC) | ¹H NMR Spectroscopy | researchgate.net |
| 7-Alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol | Axial Hydroxyl group | 9 | Boat-Chair (BC) | ¹H NMR Spectroscopy | researchgate.net |
| 2,4-Dioxabicyclo[3.3.1]nonane | Oxa groups | 2,4 | Boat-Chair (BC) | Computational Calculations | researchgate.net |
| 9-Oxa-3-selena-7-thiabicyclo[3.3.1]nonane | Oxa, Selena, Thia groups | 9 (Oxa), 3 (Selena), 7 (Thia) | Boat-Chair (BC) | Not Specified | nih.govrsc.org |
| 2,2,4,4-Tetramethyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | Methyl, Phenyl, Thia, Aza | 2,2,4,4 (Methyl), 6,8 (Phenyl), 3 (Thia), 7 (Aza) | Boat-Chair (BC) (Boat for N-ring, Chair for S-ring) | X-ray Diffraction | tandfonline.com |
Advanced Derivatization and Functionalization Strategies
Modifications at the Ketone Carbonyl Group
The carbonyl group of bicyclo[3.3.1]nonan-2-one is a key site for derivatization, allowing for the introduction of a wide array of functional groups through well-established ketone chemistries.
The reaction of this compound with hydroxylamine (B1172632) leads to the formation of the corresponding oxime. Similarly, hydrazones can be readily prepared by condensation with hydrazine (B178648) or its derivatives. For instance, the synthesis of 2r, 4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazones has been reported, demonstrating the accessibility of this class of derivatives. scirp.org These reactions are typically carried out under mild acidic or basic conditions.
The carbonyl group can also be protected by conversion to a ketal or acetal (B89532). This is a common strategy in multi-step syntheses to prevent the ketone from undergoing unwanted reactions while other parts of the molecule are being modified. The formation of ketals is achieved by reacting the ketone with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst.
| Derivative | Reagent | Product |
| Oxime | Hydroxylamine (NH₂OH) | This compound oxime |
| Hydrazone | Hydrazine (N₂H₄) | This compound hydrazone |
| Ketal | Ethylene glycol | 2,2-(Ethylenedioxy)bicyclo[3.3.1]nonane |
The Wittig reaction provides a powerful method for converting the carbonyl group of this compound into a carbon-carbon double bond. This reaction involves the use of a phosphorus ylide, also known as a Wittig reagent, which is typically prepared from a phosphonium (B103445) salt and a strong base. lumenlearning.comlibretexts.org The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then collapses to yield the desired alkene and triphenylphosphine (B44618) oxide. lumenlearning.com A significant advantage of the Wittig reaction is that the position of the double bond is precisely controlled. lumenlearning.com
A related and widely used olefination method is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgconicet.gov.ar This modification of the Wittig reaction utilizes a phosphonate-stabilized carbanion, which is generally more nucleophilic and less basic than the corresponding Wittig reagent. wikipedia.org The HWE reaction often provides excellent stereoselectivity, favoring the formation of (E)-alkenes. wikipedia.org The water-soluble phosphate (B84403) byproduct of the HWE reaction is also more easily removed from the reaction mixture compared to the triphenylphosphine oxide generated in the Wittig reaction. wikipedia.org The HWE reaction has been successfully applied in the synthesis of new chiral bicyclic imines and amines. rsc.org
| Reaction | Reagent | Key Feature |
| Wittig Reaction | Phosphorus ylide (e.g., Ph₃P=CH₂) | Precise placement of the double bond |
| Horner-Wadsworth-Emmons Reaction | Phosphonate carbanion | Often provides (E)-alkenes with high stereoselectivity |
Functionalization of the Bicyclic Skeleton
Beyond modifications at the carbonyl group, the bicyclic framework of this compound can be functionalized at various positions, including the bridgehead carbons and through C-H activation. Ring expansion and contraction reactions also offer pathways to novel bicyclic and related structures.
Functionalization at the bridgehead positions (C1 and C5) of the bicyclo[3.3.1]nonane system can be challenging due to the steric hindrance and the potential for introducing significant ring strain. However, methods have been developed to introduce substituents at these positions. For example, the synthesis of various substituted bicyclo[3.3.1]nonanones has been reported, showcasing the feasibility of such modifications. bohrium.comiucr.orgresearchgate.net These strategies often involve the use of highly reactive intermediates or specific reaction conditions to overcome the inherent stability of the bridgehead C-H bonds.
Directed C-H activation has emerged as a powerful tool for the selective functionalization of otherwise unreactive C-H bonds. rsc.orgutexas.edu In the context of this compound, the ketone functionality can act as a directing group, guiding a transition metal catalyst to activate a specific C-H bond in its vicinity. rsc.orgutexas.edu This approach allows for the introduction of new functional groups with high regioselectivity. While still a developing area for this specific molecule, the principles of ketone-directed C-H functionalization are well-established and offer a promising avenue for the synthesis of novel this compound derivatives. rsc.org
Ring expansion of this compound provides access to larger bicyclic systems. A notable example is the reaction with diazomethane, which leads to the ring enlargement of the ketone-containing ring. This reaction has been shown to produce bicyclo[4.3.1]decan-2-one and bicyclo[4.3.1]decan-3-one. rsc.org
Conversely, ring contraction reactions can be employed to synthesize smaller or rearranged bicyclic frameworks. For instance, the Favorskii reaction of α-halo derivatives of this compound can lead to ring-contracted products. Studies on the transformation of α-bromo- and chloro-bicyclo[3.3.1]nonanones under Favorskii reaction conditions have been conducted. researchgate.net
| Transformation | Reagent/Reaction | Product Type |
| Ring Expansion | Diazomethane | Bicyclo[4.3.1]decanones rsc.org |
| Ring Contraction | Favorskii Reaction (on α-halo derivatives) | Ring-contracted bicyclic systems |
Synthesis of Polycyclic Structures Incorporating the this compound Framework
The rigid and conformationally defined this compound skeleton serves as a valuable synthon for the construction of more complex polycyclic and bridged ring systems. researchgate.net Its inherent structural features can direct the stereochemical outcome of subsequent transformations, enabling the stereocontrolled synthesis of intricate molecular architectures. researchgate.net Various synthetic strategies have been developed to append additional rings onto this framework, primarily through annulation, tandem reactions, and other cyclization cascades. These methods are crucial for accessing the core structures of many biologically active natural products. nih.govucl.ac.uk
One of the most powerful and widely used methods for constructing a new six-membered ring onto an existing ketone framework is the Robinson annulation. masterorganicchemistry.com This reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation. masterorganicchemistry.com In the context of the this compound system, the enolate of the bicyclic ketone can act as the Michael donor, reacting with an α,β-unsaturated ketone (a Michael acceptor) to initiate the sequence. For example, the reaction of cyclohexanone (B45756) enamines with α,β-unsaturated components is a common route to form bicyclo[3.3.1]nonanones, which can then be subjected to further annulations. researchgate.net Studies have investigated the stereocontrol at the one-carbon bridge in Robinson annulations that lead to bicyclo[3.3.1]nonane products. nih.govacs.org It was found that under base-catalyzed, kinetically controlled conditions, the major diastereomer formed places the one-carbon bridge substituent anti to the newly introduced keto ester or amide unit. nih.govacs.org
Table 1: Robinson Annulation for Polycyclic Synthesis
| Starting Material | Reagent | Conditions | Resulting Polycyclic Structure Type | Key Finding | Reference |
|---|---|---|---|---|---|
| 2-allyl-2-cyclohexenone | Ethyl acetoacetate | Base-catalyzed | Substituted Bicyclo[3.3.1]nonane | Major product is the 'anti' diastereomer under kinetic control. | acs.org |
| 2-allyl-5-methyl-2-cyclohexenone | Ethyl acetoacetate | Base-catalyzed | Substituted Bicyclo[3.3.1]nonane | Confirmed that the 'anti' diastereomer is the major product, contrary to some earlier reports. | acs.org |
Tandem reactions that combine multiple bond-forming events in a single pot provide an efficient pathway to complex polycyclic systems. A tandem Michael addition-Claisen condensation cascade has been utilized to create tricyclic derivatives containing the bicyclo[3.3.1]nonane core. rsc.org Similarly, an acid-catalyzed tandem Michael addition-intramolecular aldol-type condensation of diketones with α,β-unsaturated aldehydes like methyl acrolein can yield a bicyclo[3.3.1]nonenone fused to another ring. rsc.org These cascade reactions are highly valuable in natural product synthesis, such as in building the core of hyperforin. rsc.org Another approach involves successive Michael additions. For instance, the reaction of 5,5-dimethylcyclohexane-1,3-dione (B117516) with two equivalents of methyl vinyl ketone (butenone) leads to a tetraketone that, upon intramolecular cyclization, forms a bicyclononane framework fused with an additional six-membered ring. researchgate.net
Table 2: Tandem and Cascade Reactions for Polycyclic Synthesis
| Starting Material | Reagents | Conditions | Reaction Type | Resulting Polycyclic Structure Type | Reference |
|---|---|---|---|---|---|
| Diketone (115) | Methyl acrolein (116) | TfOH or TMSOTf | Michael addition-intramolecular aldolization | Tricyclic system (hyperforin model) | rsc.org |
| 5,5-dimethylcyclohexane-1,3-dione | Butenone (2 equiv.) | Base-catalyzed | Successive Michael additions & Annulation | Fused tricyclic tetraketone | researchgate.net |
| 3-hydroxyoxindoles | ortho-hydroxy-chalcones | - | Michael addition-driven cyclization | Bridged cyclic N,O-ketal spirooxindole with bicyclic core | rsc.org |
Intramolecular radical cyclization offers another route to fused ring systems. A manganese(III) acetate-catalyzed reaction between a bicyclic cyclopropanol (B106826) and a vinyl azide (B81097) demonstrates this strategy. The process is believed to proceed via the opening of the cyclopropane (B1198618) ring to form a radical intermediate, which then reacts with the vinyl azide and undergoes an intramolecular radical cyclization to furnish a 2-azabicyclo[3.3.1]non-2-en-1-ol derivative, effectively creating a new heterocyclic ring fused to the bicyclononane core. rsc.orgresearchgate.net
Other specialized cyclization methods have also been employed. Base-promoted intramolecular aldolization is a key step in synthesizing the prenylated bicyclononane core of numerous phloroglucinol (B13840) natural products like garsubellin A and hyperforin. rsc.org Furthermore, organocatalyzed domino reactions, such as a Michael-hemiacetalization-Michael sequence, can be used to assemble functionalized 3-oxathis compound derivatives, which are polycyclic heterocyclic systems. nih.gov These diverse strategies highlight the versatility of the this compound framework as a foundational element for constructing a wide array of complex polycyclic molecules. rsc.org
Computational and Theoretical Studies of Bicyclo 3.3.1 Nonan 2 One
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the behavior of bicyclo[3.3.1]nonan-2-one. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's electronic properties and predict its reactivity in chemical transformations. researchgate.netucl.ac.uk
Frontier Molecular Orbital (FMO) theory is a cornerstone for rationalizing chemical reactivity. taylorandfrancis.commsu.edu It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. msu.eduorganicchemistrydata.org
For this compound, the key reactive site is the carbonyl group. A qualitative FMO analysis indicates:
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is predominantly localized on the carbonyl carbon and oxygen atoms, specifically within the π* anti-bonding orbital. This localization makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. The energy of the LUMO is indicative of the molecule's ability to accept electrons. taylorandfrancis.com
HOMO (Highest Occupied Molecular Orbital): The HOMO is primarily associated with the lone pair electrons on the carbonyl oxygen atom (n orbital). This orbital is the highest energy source of electrons, making the oxygen atom a potential site for protonation or interaction with electrophiles.
The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity. A smaller gap generally implies higher reactivity. Computational methods like DFT can precisely calculate the energies and visualize the spatial distribution of these frontier orbitals, providing quantitative predictions about the molecule's chemical behavior. For instance, TD-DFT calculations have been successfully used to study the electronic transitions in related bicyclo[3.3.1]nonane diones. acs.orgnih.gov
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms. This is achieved by locating and characterizing the transition states—the highest energy points along a reaction pathway. iaea.org
A notable application of this is in studying the stereoselectivity of hydride reductions of bicyclic ketones. rsc.orgmdma.chescholarship.orgnih.govresearchgate.net For the related bicyclo[3.3.1]nonane-2,9-dione, transition structures for all possible lithium hydride additions were analyzed using both semiempirical (MNDO) and ab initio methods. rsc.org These calculations involved modeling the transition state with the hydride approaching the carbonyl carbon. rsc.org The computed energies of the different transition states for hydride attack (e.g., endo vs. exo) can explain the experimentally observed diastereoselectivity of the reduction. rsc.org
The calculations revealed that the chair-chair conformation was favored in all transition states and that hydride attack at the C-2 position has a lower activation enthalpy, which aligns with experimental observations. rsc.org Such computational studies provide a detailed rationale for why one product isomer is formed preferentially over another.
Table 6.1: Computational Methods for Transition State Analysis of Hydride Reduction
| Computational Method | Level of Theory | Application | Findings | Reference |
| Semi-empirical | MNDO, AM1 | Locating transition structures for hydride addition. | Provided stability order of transition states. | rsc.org |
| Ab initio | STO-3G, 3-21G | Single-point energy calculations on transition structures. | Confirmed stability order from MNDO; favored C-2 attack. | rsc.org |
| Molecular Mechanics | MM2 (91) | Calculation of steric energies for transition state models. | Supported observed diastereoselectivity at C-2. | rsc.org |
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. For this compound, these studies are primarily concerned with understanding its conformational preferences and non-covalent interactions. While docking studies often imply a biological target, the underlying principles focus on the geometric and energetic compatibility between molecules, which is a purely chemical interaction analysis.
For example, molecular modeling has been used to compare the structure of heterocyclic bicyclo[3.3.1]nonan-9-ones with other known compounds to understand structural similarities. These studies analyze geometry and charge distribution to find the best structural fit, postulating essential skeletons for interaction based on features like an aryl-propyl-amine element. This type of analysis, focusing on the comparison of shape and electronic properties, is crucial for understanding intermolecular interactions without assessing biological efficacy.
Force Field Development and Parameterization for Bridged Ketones
Molecular Mechanics (MM) is a computational method that uses classical physics to model molecular systems. nih.gov The accuracy of MM simulations depends heavily on the quality of the underlying potential energy function, known as a force field. rsc.orgarxiv.orgacs.org A force field consists of functional forms and associated parameters that describe the energy of a molecule as a function of its atomic coordinates. nih.gov
Developing a specific force field for a class of molecules like bridged ketones involves a detailed parameterization process. nih.govnih.gov This process typically includes:
Defining Atom Types: Atoms are classified based on their element and chemical environment (e.g., a carbonyl carbon is distinct from an sp3 carbon).
Parameter Derivation: Parameters for bond stretching, angle bending, and torsional angles are derived by fitting the MM energy calculations to high-level quantum mechanical calculations or experimental data for a set of small, representative molecules. nih.govnih.gov
For this compound, established force fields like MM2 are often used. rsc.org These force fields have been parameterized to handle a wide range of organic structures, including bicyclic systems. They can be used to efficiently calculate properties like steric energies and conformational preferences. rsc.org For instance, the MM2 force field was used to calculate the steric energies of various transition states in the hydride reduction of bicyclo[3.3.1]nonane-2,9-dione, demonstrating its utility in analyzing the energetics of bridged ketones. rsc.org
Spectroscopic Parameter Prediction via Computational Methods
Computational methods have become invaluable for predicting spectroscopic data, which is essential for structure elucidation. uncw.edufrontiersin.orgarxiv.org By calculating properties related to NMR, IR, and other spectroscopic techniques, researchers can corroborate experimental findings or predict the spectra of unknown compounds.
For bicyclic ketones, ab initio and DFT calculations are particularly useful for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netacademie-sciences.fr In a study on the closely related bicyclo[3.3.1]nonan-9-one, DFT methods were applied to calculate its ¹³C chemical shifts. researchgate.net The process involves:
Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation(s).
Shielding Tensor Calculation: For the optimized geometry, the magnetic shielding tensors for each nucleus are calculated, often using methods like Gauge-Including Atomic Orbital (GIAO). uncw.edu
Chemical Shift Prediction: The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory.
These predicted chemical shifts can then be compared with experimental spectra to confirm structural assignments. academie-sciences.fr Such calculations can also determine the relative energies of different conformers (e.g., chair-chair vs. boat-chair), providing insight into the dynamic behavior of the molecule in solution. researchgate.net
Table 6.2: Computationally Predictable Spectroscopic Parameters
| Spectroscopy Type | Predicted Parameter | Computational Method | Application |
| NMR | ¹³C and ¹H Chemical Shifts | DFT, Ab initio (GIAO) | Structure verification, conformer analysis. researchgate.net |
| NMR | Spin-Spin Coupling Constants | DFT, Ab initio | Detailed structural elucidation. uncw.edu |
| IR | Vibrational Frequencies | DFT, Ab initio | Identification of functional groups (e.g., C=O stretch). |
| CD | Rotational Strengths | TD-DFT | Determination of absolute configuration for chiral derivatives. acs.org |
Applications of Bicyclo 3.3.1 Nonan 2 One in Complex Molecule Synthesis
Role as a Key Intermediate in Natural Product Total Synthesis
The bicyclo[3.3.1]nonane core is a predominant feature in many biologically active natural products, making its synthesis a key objective for organic chemists. rsc.org Methodologies to construct this core often involve strategies like intramolecular aldol (B89426) condensations, Michael additions, and various cyclization cascades. rsc.org The resulting bicyclic ketone, or its functionalized analogues, provides a versatile platform for elaboration into complex natural product architectures. nih.gov
Synthesis of Alkaloids with Bridged Ring Systems
Bicyclo[3.3.1]nonan-2-one derivatives are crucial precursors for synthesizing the heteroatomic bicyclo[3.3.1]nonane systems found in numerous alkaloids. The related 9-azabicyclo[3.3.1]nonan-3-one, for example, serves as a key synthetic intermediate. Through asymmetric cleavage, it can be converted into chiral piperidines, which are then used to achieve the total synthesis of indolizidine alkaloids like monomorine I and indolizidine 223AB. rsc.org
Furthermore, the Fischer indolization of 2-azabicyclo[3.3.1]nonan-7-ones provides a direct entry into the dasycarpidan ring system, which is the core of uleine-type alkaloids. d-nb.info This strategy has been successfully applied in the total synthesis of complex alkaloids such as (+)-dasycarpidone and (+)-uleine, highlighting the importance of the bridged bicyclic framework in constructing these intricate molecules. d-nb.info The synthesis of the core structure of Daphniphyllum alkaloids has also been achieved, involving the ring enlargement of 2-azabicyclo[3.3.1]nonanes. ub.edu
Terpene and Steroid Analogue Synthesis
The bicyclo[3.3.1]nonane architecture is a signature motif in a large family of terpene-polyketide hybrid natural products, also known as meroterpenes. nih.gov Notable examples include the neuroprotective alkaloid huperzine A, the sesquiterpenoid garsubellin A, and the cytotoxic limonoid mexicanolide. nih.govvu.lt Synthetic strategies toward these molecules often focus on the early and efficient construction of the bicyclic core, which is then elaborated with terpene and polyketide-derived side chains. nih.govrsc.org For instance, the total synthesis of dl-clovene, a sesquiterpene, was achieved via an efficient intramolecular alkylation that formed the bicyclo[3.3.1]nonane ring system. researchgate.net
In addition to terpenes, the bicyclo[3.3.1]nonane scaffold has been successfully integrated with steroid nuclei to create novel hybrid molecules. ichem.mdresearchgate.net In one reported synthesis, two different steroid-bicyclo[3.3.1]nonane analogues were prepared from estradiol (B170435) and estrone (B1671321) through a series of reactions including etherification, nucleophilic substitution, and cyclization. ichem.mdresearchgate.netichem.mdconsensus.app
Table 1: Examples of Natural Products and Analogues Synthesized Using a Bicyclo[3.3.1]nonane Core
Preparation of Scaffolds for Chemical Biology and Drug Discovery (from a synthetic perspective)
The rigid, well-defined three-dimensional structure of the bicyclo[3.3.1]nonane skeleton makes it an attractive scaffold for medicinal chemistry and drug discovery. ucl.ac.uk Its sp³-rich character provides access to regions of chemical space that are distinct from the flat, aromatic structures common in many drug libraries, which is an increasingly important goal in modern drug discovery programs. nih.govnih.gov
Chiral sp³-rich bicyclo[3.3.1]nonane scaffolds have been synthesized and used to create compound libraries for biological screening. nih.govbohrium.comresearchgate.net These libraries have yielded compounds that inhibit hypoxia-inducible factor-1 (HIF-1) transcriptional activity, a key target in cancer therapy. bohrium.comresearchgate.net The synthetic approach allows for the introduction of diverse side chains onto the rigid core, enabling systematic exploration of structure-activity relationships. researchgate.net
Bridged Heterocyclic Compounds
This compound is a direct precursor to a variety of bridged heterocyclic compounds through ring transformation reactions. A prominent example is the synthesis of 1-azathis compound, a bridged lactam. nih.gov The synthesis of such bridged lactams can be challenging due to the strain associated with non-planar amide bonds. nih.gov The first synthesis of a 1-azathis compound derivative was achieved via an intramolecular condensation of a cyano diester. nih.gov These heterocyclic scaffolds are of significant interest as they form the core of many biologically active compounds and can serve as constrained building blocks in medicinal chemistry. rsc.orgnih.gov
Constrained Peptidomimetics
The defined geometry of the bicyclo[3.3.1]nonane framework makes it an excellent scaffold for designing constrained peptidomimetics. These molecules mimic the secondary structures of peptides, such as β-turns and helices, but with improved metabolic stability and oral bioavailability. The rigid bicyclic core locks the appended amino acid side chains into specific spatial orientations, allowing for precise mimicry of the key residues involved in protein-protein interactions. A novel sp³ carbon-rich tricyclic 3D scaffold derived from bicyclo[3.3.1]nonane has been used to construct a peptide mimetic compound library aimed at targeting such interactions. bohrium.com
Building Block for Advanced Materials (e.g., monomers for polymers with specific architectures)
While the direct ring-opening polymerization of the carbocyclic bicyclo[3.3.1]nonane system is generally unfavorable due to the conformational stability of its two chair-form rings, the scaffold is a valuable building block for creating monomers that self-assemble into highly ordered supramolecular polymers. lu.senasa.gov
The unique V-shape of the bicyclic scaffold can be exploited by attaching hydrogen-bonding recognition motifs to create pre-programmed synthons. vu.lt These monomers can self-assemble into complex, non-covalent architectures such as tubular polymers and gels. lu.se In these systems, the rigid bicyclic core dictates the geometry and directionality of the hydrogen bonds, leading to the formation of well-defined, hollow nanotubes. lu.se This approach allows for the construction of advanced materials with specific architectures and potential applications in areas like encapsulation and molecular transport. lu.se
It is noteworthy that certain hetero-analogues, such as N-bridgehead anti-Bredt lactams like 1-azathis compound, are stable enough to be isolated and can undergo ring-opening polymerization, unlike their carbocyclic counterparts. mdpi.comresearchgate.net
Table 2: Summary of Applications of the Bicyclo[3.3.1]nonane Scaffold
Polymeric Architectures Incorporating Bicyclic Units
The rigid bicyclo[3.3.1]nonane framework has been explored as a structural motif in the development of novel polymeric materials. While this compound itself is not typically polymerized directly, its derivatives, particularly those incorporating heteroatoms, serve as monomers for ring-opening polymerizations. These bicyclic monomers can impart unique conformational properties to the resulting polymer chains.
Research into anti-Bredt, nitrogen-bridgehead bicyclic compounds has led to the synthesis of monomers like 1-aza-3-oxathis compound. arizona.edumdpi.com This bicyclic urethane, synthesized by the cyclization of 3-chloroformyloxymethylpiperidine hydrotosylate, is noted for its stability due to resonance interaction within the N-C=O group. arizona.edu Unlike highly strained systems, this monomer exhibits resistance to ring-opening polymerization under certain conditions, a characteristic attributed to its conformationally strain-free structure which exists in a form between the two-chair, boat-chair, and flat-chair forms. arizona.edu However, other related bicyclic urethanes and ureas have been shown to undergo polymerization, suggesting that modifications to the bicyclo[3.3.1]nonane core can be used to tune polymerizability. mdpi.comresearchgate.net The polymerization of these monomers typically proceeds to give polymers that feature monocyclic rings within the main chain. mdpi.com
Precursors for Supramolecular Assemblies
The well-defined, V-shaped geometry of the bicyclo[3.3.1]nonane skeleton makes it an attractive and rigid scaffold for the construction of pre-programmed components for supramolecular chemistry. vu.ltlu.se Derivatives of bicyclo[3.3.1]nonane are utilized to create complex, self-assembling systems through non-covalent interactions like hydrogen bonding. lu.selu.se
The synthesis of C2-symmetric "cleft molecules" is a key application. These molecules often incorporate a bicyclo[3.3.1]nonane core fused with heterocyclic units that contain self-complementary hydrogen-bonding motifs. vu.ltresearchgate.net For instance, fusing the bicyclic framework with heteroaromatic rings containing multiple hydrogen bonding sites allows for the end-to-end association of these synthons to form tubular structures. vu.lt The bulkiness of substituents on the bicyclic core can influence the aggregation state, determining whether the assembly results in a discrete tetramer or a stacked polymer. vu.lt
Bicyclo[3.3.1]nonane-2,6-dione is a particularly important intermediate in this field. vu.ltlu.se It can be produced in large quantities and resolved into enantiomerically pure forms, which are then used to build chiral supramolecular structures like molecular tweezers and macrocycles. lu.se The unique framework serves as a building block for constructing self-assembled, hydrogen-bonded architectures. researchgate.net
Precursors for Adamantane (B196018) Framework Construction
Bicyclo[3.3.1]nonane derivatives are crucial precursors for the synthesis of the adamantane framework, a rigid, diamond-like cage structure. escholarship.orgucla.edu The construction of the adamantane core from these bicyclic compounds is often achieved through acid-promoted intramolecular cyclization reactions. acs.orgnih.gov
A key strategy involves the use of derivatives such as 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one. ucla.edunih.gov Treatment of this compound with a strong acid, like trifluoromethanesulfonic acid, facilitates the formation of an adamantyl cation. escholarship.orgucla.edu This highly reactive intermediate can then be trapped by a wide variety of nucleophiles. This method provides access to a diverse range of tetrasubstituted adamantanones. escholarship.orgnih.gov Nucleophiles that have been successfully employed include aromatic and heteroaromatic rings, alcohols, nitriles, and halides, allowing for significant functionalization at the newly created tertiary position of the adamantane core. ucla.edunih.gov
This synthetic approach is efficient for creating highly substituted adamantanones, which are valuable precursors for the corresponding adamantanes used in medicinal chemistry and materials science. escholarship.orgucla.edu The ability to construct a large library of substituted adamantanes from readily accessible bicyclo[3.3.1]nonane precursors is significant for structure-activity relationship studies. ucla.edu The cyclization of other bicyclic precursors, such as those formed from successive Michael additions, also leads to the adamantane core. mdpi.com
Spectroscopic and Analytical Characterization Methodologies in Bicyclo 3.3.1 Nonan 2 One Research
Nuclear Magnetic Resonance Spectroscopy Methodologies (e.g., 2D NMR, solid-state NMR, lanthanide-induced shifts)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of bicyclo[3.3.1]nonane systems. Both ¹H and ¹³C NMR provide detailed information about the molecular framework and conformational preferences.
In substituted bicyclo[3.3.1]nonanones, ¹H and ¹³C NMR spectra are instrumental for structural elucidation. iucr.org For instance, the chemical shifts of protons and carbons are highly sensitive to their spatial environment, which is dictated by the ring conformation (e.g., twin-chair, chair-boat). While specific data for the parent bicyclo[3.3.1]nonan-2-one is distributed across various databases, studies on closely related derivatives illustrate the power of the technique. For example, derivatives formed from 1,5-dimethyl-3,7-dimethylene-bicyclo[3.3.1]nonan-9-one show distinct signals that allow for unambiguous characterization. ucla.edu
Lanthanide-Induced Shifts (LIS): The conformational equilibrium of bicyclic systems, such as the one present in bicyclo[3.3.1]nonan-9-one, has been investigated using lanthanide shift reagents like Eu(fod)₃. researchgate.net These reagents coordinate to the carbonyl oxygen, inducing significant shifts in the ¹H NMR spectrum. By comparing the experimental shifts with predicted values for different conformations, researchers have estimated the relative populations of conformers, such as the boat-chair form. researchgate.netrsc.org
Solid-State NMR: Solid-state NMR provides valuable information on the molecular structure and dynamics of this compound in the crystalline phase. For the related bicyclo[3.3.1]nonan-9-one, solid-state ¹³C NMR spectra have revealed relatively narrow linewidths, indicating the presence of orientational disorder in the solid state. researchgate.net The observed chemical shifts in the solid state were consistent with a twin-chair conformation for the bicyclic framework. researchgate.net Advanced solid-state NMR techniques, such as Magic Angle Spinning (MAS) and 2D Multiple-Quantum MAS (MQMAS), are powerful tools for studying quadrupolar nuclei and resolving complex spectra in solid materials. nih.govfsu.edu
2D NMR: Two-dimensional NMR techniques, such as HETCOR (Heteronuclear Correlation), are used to establish connectivity between different nuclei, typically ¹H and ¹³C. nih.gov These experiments are crucial for assigning the signals in complex molecules and confirming the carbon skeleton of this compound and its derivatives.
Table 1: Representative ¹³C NMR Spectral Data for Bicyclo[3.3.1]nonan-9-one
| Carbon Atom | Chemical Shift (ppm) |
| C=O | ~217 |
| Bridgehead CH | ~38-40 |
| CH₂ (adjacent to C=O) | ~30-35 |
| Other CH₂ | ~20-28 |
| Note: Data is for the isomeric bicyclo[3.3.1]nonan-9-one and serves as an illustrative example of chemical shifts in this bicyclic system. Actual values for the 2-one isomer may vary. |
Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Analysis (e.g., HRMS, GC-MS)
Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of this compound and for gaining structural information through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard method for the analysis of volatile compounds like this compound. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides its mass spectrum. The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion (M⁺) peak at m/z 138, corresponding to its molecular weight. nih.govnist.gov The spectrum also displays a series of fragment ions that provide clues about the molecule's structure. Public databases like the NIST WebBook contain reference mass spectra for this compound. nist.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. This technique is crucial for confirming the identity of newly synthesized this compound derivatives and distinguishing between compounds with the same nominal mass but different elemental compositions. iucr.orgucla.edu
Table 2: Key Mass Fragments for this compound (from GC-MS)
| m/z Value | Putative Fragment Identity |
| 138 | Molecular Ion [M]⁺ |
| 110 | [M - CO]⁺ |
| 95 | [C₇H₁₁]⁺ |
| 81 | [C₆H₉]⁺ |
| 67 | [C₅H₇]⁺ |
| Source: Based on typical fragmentation patterns for cyclic ketones and data from public spectral libraries. nih.govnist.gov |
Infrared and Raman Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and probe the conformational properties of this compound.
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) group stretch, which typically appears in the region of 1700-1725 cm⁻¹. The exact position of this band can be sensitive to the ring strain and conformation. High-resolution IR spectroscopy has been employed to determine the configurations of related bicyclic systems by observing features such as intramolecular hydrogen bonding. researchgate.net For the isomeric bicyclo[3.3.1]nonan-9-one, FTIR spectra are well-documented and show the characteristic carbonyl peak. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also visible in the Raman spectrum. Studies on bicyclo[3.3.1]nonane-2,9-dione have utilized both IR and Raman spectra, recorded in different phases (solid, liquid, gas), in conjunction with ab initio calculations to perform detailed conformational analysis and assign vibrational bands. plu.mx
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment
Chiroptical methods are indispensable for the stereochemical analysis of chiral molecules. Since this compound is chiral, its enantiomers can be distinguished using Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD). nih.gov
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The carbonyl chromophore in this compound gives rise to a Cotton effect in the CD spectrum, the sign and magnitude of which are determined by the absolute configuration of the molecule. The octant rule, an empirical method, is often applied to predict the sign of the Cotton effect for ketones based on the spatial arrangement of substituents relative to the carbonyl group. researchgate.net This allows for the assignment of the absolute configuration of enantiomerically pure samples. For example, the CD spectrum of a spiro derivative of this compound was analyzed using the octant rule to assign the absolute configurations of its separated enantiomers. researchgate.net
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. unibs.it It provides information similar to CD and was historically a primary tool for stereochemical assignment. rsc.orgacs.org
Vibrational Circular Dichroism (VCD): VCD, the extension of CD into the infrared region, can also be a powerful tool. In a study of the Baeyer-Villiger oxidation product of a related bicyclo[3.3.1]nonane-2,7-dione, VCD spectroscopy, supported by DFT calculations, was used to unambiguously determine the structure of the resulting keto-lactone from among four possible isomers, demonstrating its utility in complex structural assignments. nih.gov
Chromatographic Methods (e.g., GC-MS, LC-MS, Chiral HPLC) for Purity and Enantiomer Separation
Chromatographic techniques are fundamental for the separation, purification, and analysis of this compound.
GC-MS and LC-MS: As mentioned previously, GC-MS is a workhorse for the analysis and identification of this compound. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) is also a powerful tool, particularly for less volatile or thermally sensitive derivatives. nih.govlcms.cz
Chiral High-Performance Liquid Chromatography (HPLC): The separation of the enantiomers of this compound and its derivatives requires chiral chromatography. Chiral HPLC, using a chiral stationary phase (CSP), is the most common method for this purpose. elementlabsolutions.com For instance, the enantiomers of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one were successfully resolved using HPLC on a swollen microcrystalline triacetylcellulose (B593227) column, a type of polysaccharide-based CSP. researchgate.net This separation allowed for the subsequent characterization of the individual enantiomers by chiroptical methods. Chiral gas chromatography (chiral GC) is another established technique for separating the enantiomers of volatile chiral compounds. gcms.cz
Future Research Directions and Emerging Paradigms in Bicyclo 3.3.1 Nonan 2 One Chemistry
Development of Novel and Sustainable Synthetic Routes
The development of synthetic routes that are both innovative and sustainable is a paramount goal in modern organic chemistry. For the synthesis of bicyclo[3.3.1]nonan-2-one and its derivatives, future research is increasingly focused on methods that minimize waste, reduce energy consumption, and utilize renewable resources.
One promising avenue is the use of visible light-driven cyclization in the presence of photoredox catalysts. This approach aligns with the principles of green chemistry by harnessing light energy to drive chemical transformations via a redox-neutral pathway, often under mild reaction conditions. The application of such methods to construct the bicyclic core of this compound would represent a significant advance in sustainable synthesis. rsc.org
Another area of intense interest is the development of domino reactions , also known as cascade or tandem reactions. These processes allow for the formation of multiple chemical bonds in a single synthetic operation, which significantly increases efficiency by reducing the number of purification steps and the amount of solvent and reagents used. A highly stereoselective synthesis of functionalized 3-oxathis compound derivatives has been achieved through an organocatalytic domino Michael-hemiacetalization-Michael reaction. nih.gov This work highlights the power of domino reactions to rapidly assemble complex molecular architectures with high levels of stereocontrol. Future research will likely focus on expanding the scope of these reactions to access a wider range of this compound analogues.
The following table summarizes some of the key features of these emerging sustainable synthetic strategies.
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |
| Visible Light-Driven Cyclization | Use of light energy, photoredox catalysts, mild reaction conditions. | Reduced energy consumption, environmentally benign, access to novel reaction pathways. |
| Domino Reactions | Formation of multiple bonds in a single step, increased atom economy. | Increased efficiency, reduced waste, rapid construction of molecular complexity. |
| Organocatalysis | Use of small organic molecules as catalysts, often metal-free. | Avoidance of toxic heavy metals, mild reaction conditions, high stereoselectivity. |
Exploration of Unprecedented Reactivity Patterns
Beyond the development of new synthetic routes, there is a growing interest in exploring novel and unexpected reactivity patterns of the bicyclo[3.3.1]nonane framework. Such studies can lead to the discovery of new transformations and provide access to previously inaccessible molecular architectures.
A notable example is the discovery of a Michael-induced skeletal rearrangement of a bicyclo[3.3.1]nonane-2,4,9-trione to a highly functionalized bicyclo[3.3.0]octane system. This unexpected transformation, triggered by an intramolecular Michael addition, opens up new possibilities for the diversification of the bicyclo[3.3.1]nonane core. semanticscholar.org Further investigation into the scope and mechanism of such rearrangements could lead to the development of powerful new synthetic tools.
Intramolecular reactions involving different positions within the bicyclo[3.3.1]nonane ring system are also being explored. For instance, studies on the base-induced intramolecular hydride migration in hydroxy-substituted bicyclo[3.3.1]nonan-2-ones have revealed stereospecific transformations that are dependent on the conformation of the bicyclic system. rsc.org Understanding and harnessing these intricate reactivity patterns will be a key focus of future research, potentially leading to highly selective and efficient methods for the functionalization of the this compound scaffold.
Integration with Flow Chemistry and Automated Synthesis
The integration of synthetic chemistry with enabling technologies such as flow chemistry and automated synthesis is revolutionizing the way molecules are made. These technologies offer numerous advantages, including improved reaction control, enhanced safety, and the ability to rapidly synthesize and screen large libraries of compounds.
While the application of flow chemistry to the synthesis of this compound itself is still an emerging area, the successful use of continuous flow for the synthesis of related structures like 9-azabicyclo[3.3.1]nonan-3-one demonstrates the potential of this technology. Future research will likely focus on adapting and optimizing existing batch syntheses of this compound for continuous flow production, which could lead to more efficient, scalable, and safer manufacturing processes.
Automated synthesis platforms, which can perform multiple reactions in parallel with minimal human intervention, are also poised to make a significant impact on this compound chemistry. By enabling the rapid synthesis of large libraries of derivatives, these platforms can accelerate the discovery of new compounds with interesting biological or material properties.
The table below outlines the potential benefits of integrating these technologies into the synthesis of this compound.
| Technology | Key Features | Potential Impact on this compound Chemistry |
| Flow Chemistry | Continuous processing, precise control over reaction parameters, enhanced heat and mass transfer. | Improved reaction yields and selectivity, safer handling of hazardous reagents, seamless scale-up. |
| Automated Synthesis | High-throughput experimentation, parallel synthesis, automated purification and analysis. | Rapid generation of compound libraries for screening, accelerated structure-activity relationship studies. |
Advanced Computational Methodologies for Prediction and Design
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational methodologies are being used to predict its structure, reactivity, and properties, as well as to design new derivatives with desired characteristics.
Density Functional Theory (DFT) is a powerful quantum mechanical method that can be used to study the electronic structure and geometry of molecules. DFT calculations have been employed to investigate the conformational preferences of bicyclo[3.3.1]nonan-9-one, a close analogue of this compound, providing insights into the relative energies of its different conformers. researchgate.net Such studies are crucial for understanding the reactivity and stereochemical outcome of reactions involving the bicyclic framework. DFT has also been used to analyze the crystal structure and intermolecular interactions of derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one. iucr.org
Future research in this area will likely involve the use of more sophisticated computational models to predict the outcome of chemical reactions, design novel catalysts for the synthesis of this compound, and screen virtual libraries of its derivatives for potential biological activity or material properties. The synergy between computational prediction and experimental validation will be a key driver of innovation in this field.
Discovery of New Applications in Materials Science and Chemical Biology (from a synthetic perspective)
The unique three-dimensional structure and synthetic tractability of the bicyclo[3.3.1]nonane framework make it an attractive scaffold for the development of new materials and chemical probes for studying biological systems.
From a synthetic perspective, the focus is on developing efficient methods to incorporate the this compound core into larger molecular architectures with specific functions. For example, the synthesis of sp3-rich chiral bicyclo[3.3.1]nonanes is being explored to expand the available chemical space for drug discovery. nih.gov These rigid, three-dimensional scaffolds are of great interest in medicinal chemistry as they can provide access to novel biological activities. For instance, certain bicyclo[3.3.1]nonane derivatives have been found to inhibit the transcriptional activity of hypoxia-inducible factor-1 (HIF-1), a key target in cancer therapy. nih.govresearchgate.net
In the realm of materials science, the synthesis and polymerization of atom-bridged bicyclic lactams , including derivatives of the bicyclo[3.3.1]nonane system, are being investigated. acs.orgresearchgate.netmdpi.com The rigid and well-defined structure of the bicyclic monomer can impart unique properties to the resulting polymers, such as high thermal stability and specific mechanical properties.
Furthermore, the synthesis of selenabicyclo[3.3.1]nonane derivatives has been shown to yield compounds with interesting biological activities, such as glutathione (B108866) peroxidase mimetic activity. mdpi.com This highlights the potential of using synthetic chemistry to introduce heteroatoms into the bicyclo[3.3.1]nonane framework to modulate its biological properties.
The following table provides a summary of the emerging applications of this compound from a synthetic standpoint.
| Application Area | Synthetic Focus | Potential Outcome |
| Chemical Biology | Synthesis of sp3-rich chiral scaffolds and functionalized derivatives. | Development of novel probes to study biological processes, discovery of new drug candidates. |
| Materials Science | Synthesis and polymerization of bicyclic monomers. | Creation of new polymers with tailored properties for various applications. |
| Bioorganic Chemistry | Introduction of heteroatoms and exploration of bioisosteric replacements. | Generation of new bioactive molecules with enhanced or novel therapeutic effects. |
Q & A
Q. What are the key synthetic routes for bicyclo[3.3.1]nonan-2-one, and how do reaction conditions influence yields?
this compound can be synthesized via intramolecular alkenylation, Pd(OAc)₂-catalyzed cycloalkylation, or three-membered ring-opening rearrangements of spirodiepoxyketones . Yields depend on catalysts (e.g., palladium vs. thiourea), solvent polarity, and temperature. For example, Pd(OAc)₂-mediated reactions achieve ~75% efficiency under anhydrous conditions, while thiourea-catalyzed thiolation requires polar aprotic solvents (e.g., DMF) . Optimizing stoichiometry and reaction time (typically 12–24 hours) minimizes byproducts like mono-enone analogues .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?
- ¹H/¹³C NMR : Distinguish regioisomers by analyzing carbonyl (δ ~210–220 ppm) and bridgehead proton coupling patterns (e.g., J = 8–12 Hz for axial-equatorial interactions) .
- IR : Confirm ketone functionality via strong C=O stretches at ~1700–1750 cm⁻¹ .
- MS : Molecular ion peaks (e.g., m/z 138 for C₉H₁₄O) and fragmentation patterns differentiate bicyclic frameworks from monocyclic byproducts . Cross-validation with X-ray crystallography resolves stereochemical uncertainties .
Q. What statistical tools are recommended for analyzing synthetic yield discrepancies across this compound batches?
Use ANOVA to compare means of ≥3 independent trials, identifying outliers caused by uncontrolled variables (e.g., moisture sensitivity). Pairwise t-tests assess catalyst efficiency (e.g., Pd vs. Cu systems). Standard deviations >5% warrant re-evaluation of purification protocols (e.g., column chromatography vs. recrystallization) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be achieved, and what chiral catalysts are effective?
Chiral palladium complexes (e.g., BINAP-Pd) induce enantioselectivity (>90% ee) in cycloalkylation reactions, while baker’s yeast-mediated reductions produce enantiomerically pure diones (e.g., bicyclo[3.3.1]nonane-2,6-dione) . Asymmetric aldol condensations using proline-derived organocatalysts yield β-hydroxy ketones with dr > 10:1 .
Q. What strategies address contradictory reactivity data in functionalization of this compound’s bridgehead positions?
Bridgehead functionalization is sterically challenging. Computational DFT studies predict reactivity: C2 and C6 positions are more accessible than C9 due to ring strain. Experimental validation via deuterium labeling and kinetic isotope effects (KIE > 3) confirms these predictions. Alternative approaches include using bulky directing groups (e.g., tert-butyl) to shield undesired sites .
Q. How do substituents (e.g., hydroxyl, isobutyryl) alter the bioactivity of this compound scaffolds?
Hydroxyl groups at C4 enhance hydrogen-bonding interactions with biological targets (e.g., enzymes), while isobutyryl moieties improve lipophilicity (logP > 2.5). SAR studies show that 4-hydroxy-5-isobutyryl derivatives exhibit 10-fold higher antimicrobial activity than the parent ketone. In vitro assays (MIC ≤ 1 µg/mL) and molecular docking (ΔG < −8 kcal/mol) validate these trends .
Q. What novel catalytic systems improve efficiency in this compound derivatization?
- Photoredox catalysis : Enables C–H functionalization under mild conditions (visible light, room temperature) with minimal byproducts .
- Flow chemistry : Continuous flow reactors reduce reaction times (2–4 hours vs. 24 hours batch) and enhance reproducibility (RSD < 2%) .
- Bimetallic systems : Pd/Cu synergism accelerates Suzuki-Miyaura couplings of brominated derivatives, achieving >95% conversion .
Data Analysis and Methodological Considerations
Q. How should researchers design experiments to resolve conflicting reports on this compound’s thermal stability?
- DSC/TGA : Measure decomposition temperatures (Td) under inert vs. oxidative atmospheres.
- Kinetic studies : Use Arrhenius plots to compare activation energies (Ea) of degradation pathways. Contradictions often arise from impurities (e.g., residual solvents), which are mitigated via rigorous drying (e.g., P₂O₅ desiccation) .
Q. What computational methods predict regioselectivity in this compound functionalization?
DFT calculations (B3LYP/6-311+G**) identify transition state energies (ΔG‡) and Fukui indices to map electrophilic/nucleophilic sites. MD simulations (AMBER) assess steric effects in solution-phase reactions .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
